
Naphthalen-2-yl(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Naphthalen-2-yl(2-phenylmorpholino)methanone” is also known as “2-Naphthyl Phenyl Ketone”. It has a molecular formula of C17H12O and a molecular weight of 232.28 . It is also referred to by other names such as 2-benzoylnaphthalene, 2-naphthyl phenyl ketone, 2-benzonaphthone, methanone, 2-naphthalenylphenyl, 2’-benzonaphthone, ketone, 2-naphthyl phenyl, 2-naphthylphenylketone, beta-benzoylnaphthalene .
Chemical Reactions Analysis
“this compound” and similar compounds are known to react with β-aminoacrylonitriles and methyl 3-morpholinoacrylate, resulting in products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .Scientific Research Applications
Apoptosis Induction
Naphthalen-2-yl(2-phenylmorpholino)methanone and its analogs have been studied for their potential to induce apoptosis in cancer cells. For instance, a series of (naphthalen-4-yl)(phenyl)methanones, closely related to the compound of interest, have been identified as potent inducers of apoptosis through proprietary cell- and caspase-based assays. One of the most potent analogs, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, demonstrated significant activity in inhibiting tubulin polymerization and arresting cells in the G(2)/M phase, leading to apoptosis induction in cancer cell lines (Songchun Jiang et al., 2008).
Synthetic Routes and Chemical Transformations
The synthetic pathways to produce this compound and its derivatives involve innovative chemical transformations. For example, an efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light irradiation was developed. This method highlights the green chemistry approach to synthesizing such compounds, offering high yields and atom efficiency (Sisi Jing et al., 2018).
properties
IUPAC Name |
naphthalen-2-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(19-11-10-16-6-4-5-9-18(16)14-19)22-12-13-24-20(15-22)17-7-2-1-3-8-17/h1-11,14,20H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANAWIBXWDPYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

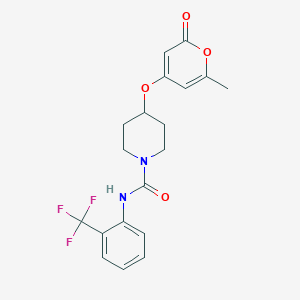
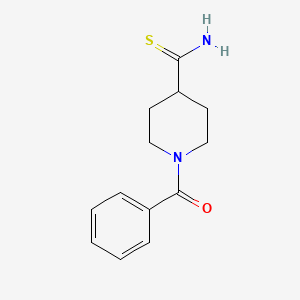
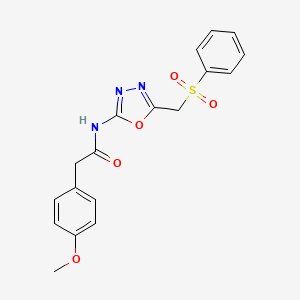
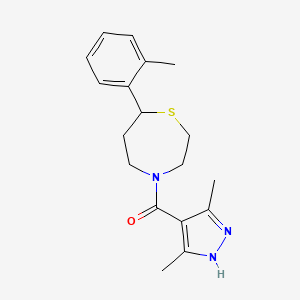
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)
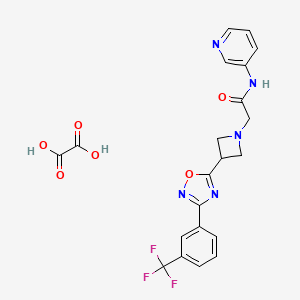


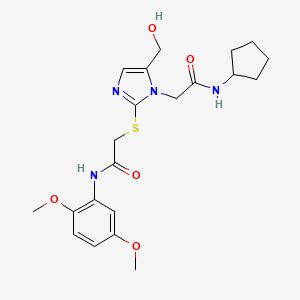
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2977196.png)


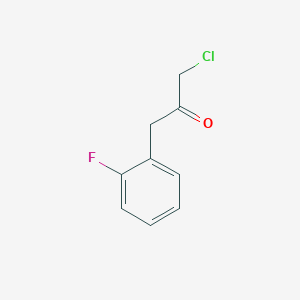
![N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)